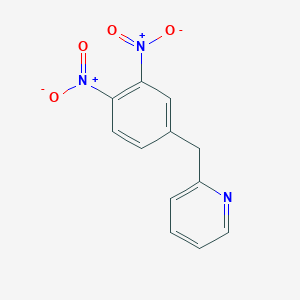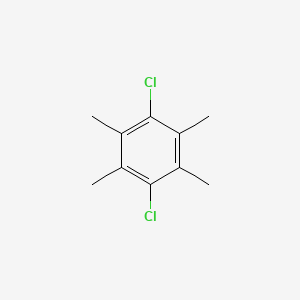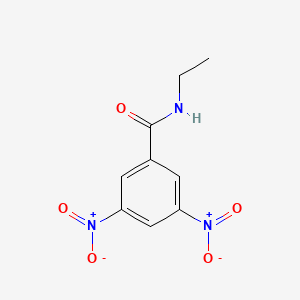![molecular formula C14H17Cl4N3OS B11991143 3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11991143.png)
3-methyl-N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE is a complex organic compound with the molecular formula C14H17Cl4N3OS and a molecular weight of 417.187. This compound is known for its unique structure, which includes multiple chlorine atoms and a carbothioyl group, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloroaniline with a suitable carbothioylating agent under controlled conditions to form the intermediate compound.
Chlorination: The intermediate is then subjected to chlorination using trichloromethylating agents to introduce the trichloromethyl group.
Coupling Reaction: The final step involves coupling the chlorinated intermediate with 3-methylbutanamide under specific reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
4-ME-N-(2,2,2-TRICHLORO-1-(((4-ETHOXYANILINO)CARBOTHIOYL)AMINO)ETHYL)BENZAMIDE: Similar structure but with an ethoxy group instead of a chloro group.
3-ME-N-(2,2,2-TRICHLORO-1-(((2-NAPHTHYLAMINO)CARBOTHIOYL)AMINO)ETHYL)BUTANAMIDE: Contains a naphthyl group instead of a chloroanilino group.
Uniqueness
The presence of the 2-chloroanilino group in 3-ME-N-(2,2,2-TRICHLORO-1-(((2-CHLOROANILINO)CARBOTHIOYL)AMINO)ETHYL)BUTAN
Propiedades
Fórmula molecular |
C14H17Cl4N3OS |
|---|---|
Peso molecular |
417.2 g/mol |
Nombre IUPAC |
3-methyl-N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H17Cl4N3OS/c1-8(2)7-11(22)20-12(14(16,17)18)21-13(23)19-10-6-4-3-5-9(10)15/h3-6,8,12H,7H2,1-2H3,(H,20,22)(H2,19,21,23) |
Clave InChI |
XAGZFQKPGRUWOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7,9-Dichloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11991075.png)
![N~1~-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N~2~-heptylethanediamide](/img/structure/B11991077.png)


![Ethyl 7-(4-chlorobenzoyl)-3-(2-fluorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991102.png)
![N-[(E)-furan-2-ylmethylidene]-4-(4-methylphenyl)piperazin-1-amine](/img/structure/B11991105.png)

![2-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-4-(4-methylphenyl)-1,3-thiazole](/img/structure/B11991117.png)
![3-(1,2-dihydro-5-acenaphthylenyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991122.png)

![3-[1,1'-biphenyl]-4-yl-N'-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11991127.png)
